molecular formula C24H17N7S2 B292760 11,13-dimethyl-6-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

11,13-dimethyl-6-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B292760
M. Wt: 467.6 g/mol
InChI Key: BRUMQOXQMQYDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents under controlled conditions . The reaction conditions often include heating with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the formation of the desired pyrido[3,2-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, differentiation, and survival . By inhibiting these kinases, the compound can disrupt abnormal cell proliferation, making it a potential anticancer agent .

Properties

Molecular Formula

C24H17N7S2

Molecular Weight

467.6 g/mol

IUPAC Name

11,13-dimethyl-6-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C24H17N7S2/c1-14-12-15(2)28-22-18(14)19-20(32-22)23(27-13-26-19)33-24-30-29-21(16-8-10-25-11-9-16)31(24)17-6-4-3-5-7-17/h3-13H,1-2H3

InChI Key

BRUMQOXQMQYDQW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SC4=NN=C(N4C5=CC=CC=C5)C6=CC=NC=C6)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SC4=NN=C(N4C5=CC=CC=C5)C6=CC=NC=C6)C

Origin of Product

United States

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